molecular formula C30H52O4 B1250135 Protopanaxatriol CAS No. 34080-08-5

Protopanaxatriol

Cat. No.: B1250135
CAS No.: 34080-08-5
M. Wt: 476.7 g/mol
InChI Key: SHCBCKBYTHZQGZ-CJPZEJHVSA-N
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Description

(20S)-Protopanaxatriol is a naturally occurring compound derived from ginsenosides, which are the active components of ginseng. It is a dammarane-type tetracyclic triterpenoid sapogenin and is known for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects .

Mechanism of Action

Target of Action

The primary target of (20S)-Protopanaxatriol, also known as Protopanaxatriol, is the 20S proteasome . The 20S proteasome is a multi-catalytic protease complex that functions as a master regulator of cellular homeostasis mechanisms through the efficient degradation of soluble proteins .

Mode of Action

This compound interacts with its target, the 20S proteasome, by stimulating it to degrade proteins . This interaction results in the degradation of significantly disordered proteins . The specific effect on the regulation of protein levels is dependent on the mechanism of action of each stimulator due to the dynamic nature of the 20s proteasome .

Biochemical Pathways

The action of this compound affects the ubiquitin-dependent proteasome system (UPS) and the ubiquitin-independent system (UIPS) . The UIPS has been shown to play an important role in the degradation of oxidatively damaged proteins during times of cellular stress .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully characterized. It’s worth noting that the pharmacokinetic profile of proteasome inhibitors, which have a similar mode of action, is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution .

Result of Action

The molecular and cellular effects of this compound’s action involve the degradation of significantly disordered proteins . This degradation is likely to promote the maintenance of proteostasis and cellular function . The specific effect on the regulation of protein levels is dependent on the mechanism of action of each stimulator due to the dynamic nature of the 20s proteasome .

Action Environment

For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound

Safety and Hazards

According to the safety data sheet, Protopanaxatriol is not classified as a hazardous substance or mixture .

Future Directions

Protopanaxatriol has shown potential in treating various conditions. For instance, it has been found to alleviate cognitive dysfunction of Alzheimer’s disease and promote neural stem cell proliferation and neurogenesis through the PI3K/AKT pathway . Another study found that this compound could be used as a potential candidate to treat ulcerative colitis .

Biochemical Analysis

Biochemical Properties

Protopanaxatriol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . Additionally, it can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby contributing to its antioxidative effects . These interactions highlight the compound’s potential in modulating oxidative stress and maintaining cellular homeostasis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the phosphatidylinositol 3-kinase–protein kinase B (PI3K-AKT) signaling pathway, which plays a vital role in cell survival and proliferation . Moreover, it has been shown to regulate the expression of genes involved in inflammation and oxidative stress, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects underscore the compound’s potential in modulating cellular responses to stress and injury.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound has been identified as a novel peroxisome proliferator-activated receptor (PPAR) antagonist, inhibiting the differentiation of adipocytes by repressing the expression of lipogenesis-related genes . Additionally, it has a high affinity for binding to targets such as PI3K, AKT, and FOS, which are involved in cell signaling pathways . These interactions elucidate the compound’s role in regulating metabolic and signaling processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have demonstrated that this compound can maintain its neuroprotective effects over extended periods, reducing oxidative stress and inflammation in in vitro and in vivo models . These findings suggest that this compound has a sustained impact on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory in mice, likely due to its neuroprotective properties . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism, arachidonic acid metabolism, sphingolipid metabolism, and glycerophospholipid metabolism . It interacts with enzymes such as cytochrome P450s and uridine diphosphate-dependent glycosyltransferases, which play key roles in its biotransformation and metabolic flux . These interactions influence the levels of various metabolites, contributing to the compound’s overall metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, it has been reported to interact with lipid transporters, facilitating its distribution to lipid-rich tissues . Additionally, this compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . These distribution patterns are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its glycosylation status and interactions with specific targeting signals. Glycosylation can alter the hydrophilicity and stability of this compound, directing it to specific compartments such as the endoplasmic reticulum, mitochondria, and plastids . These localizations are essential for the compound’s activity and function, as they determine its accessibility to target biomolecules and its involvement in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (20S)-Protopanaxatriol can be synthesized through the hydrolysis of ginsenosides, which involves the removal of sugar moieties. This process can be catalyzed by acids or enzymes. For instance, microbial transformation using Mucor spinosus has been employed to convert ginsenosides into (20S)-Protopanaxatriol .

Industrial Production Methods: Industrial production of (20S)-Protopanaxatriol typically involves the extraction of ginsenosides from ginseng roots, followed by hydrolysis to remove the sugar components. This process can be optimized for large-scale production by using specific microbial strains or chemical catalysts .

Chemical Reactions Analysis

Types of Reactions: (20S)-Protopanaxatriol undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. For example, microbial transformation by Mucor spinosus results in the formation of multiple hydroxylated and oxidized metabolites .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydroxylation: Microbial enzymes or chemical catalysts can facilitate hydroxylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated derivatives of (20S)-Protopanaxatriol, which exhibit enhanced biological activities .

Comparison with Similar Compounds

(20S)-Protopanaxatriol is unique among ginsenoside metabolites due to its specific biological activities and molecular targets. Similar compounds include:

Properties

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBCKBYTHZQGZ-CJPZEJHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955635
Record name Protopanaxatriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34080-08-5
Record name (20S)-Protopanaxatriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34080-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protopanaxatriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034080085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protopanaxatriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20S-PROTOPANAXATRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMK19P3WMP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] Protopanaxatriol effectively reduces melanin synthesis in melanocytes. It achieves this by inhibiting the phosphorylation of cAMP response element–binding protein (CREB). This, in turn, suppresses the expression of key melanogenic proteins: tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.

A: [] Yes, research suggests that both protopanaxadiol and this compound can bind to the glucocorticoid receptor (GR), promoting its translocation to the nucleus. This interaction leads to the suppression of nuclear factor-kappa beta activity in GR-positive cells. Interestingly, unlike traditional glucocorticoids, this compound doesn't appear to induce GR transactivation, potentially offering a safer alternative with fewer side effects.

ANone: this compound's molecular formula is C30H52O4, and its molecular weight is 476.73 g/mol.

A: [] A comprehensive study utilizing various 2D NMR techniques, including COSY, ROESY, HMQC, HMBC, and HMQC-TOCSY, has been conducted to fully assign 1H and 13C NMR chemical shifts for this compound and nine of its glycosides. This data provides valuable insights into the structural features of these compounds.

A: While specific studies on the material compatibility and stability of this compound are limited in the provided research, several studies highlight its formulation into self-microemulsions to enhance its bioavailability, suggesting potential stability challenges that require further investigation. []

ANone: Based on the provided research, this compound is not recognized for having significant catalytic properties. Its applications primarily focus on its pharmacological activities.

A: [] While not extensively covered in the provided research, one study employed induced-fit docking analysis to investigate the binding of this compound to the glucocorticoid receptor, suggesting potential avenues for further computational modeling studies.

A: [] Comparing the activity of structurally similar ginsenosides reveals that the presence of a hydroxyl group at the C-6 position significantly enhances their ability to reverse multidrug resistance. This highlights the importance of the C-6 hydroxyl group for this specific activity.

A: [] Interestingly, different this compound-type ginsenosides, despite their structural similarities, demonstrate diverse effects on cytokine production. While some, like ginsenoside Rh1, promote a type 1 cytokine response by increasing IL-12 and IFN-gamma production, others, such as ginsenoside Rg1, favor a type 2 response by enhancing IL-4 production.

A: [] Yes, research indicates that the configuration at the C-24 position plays a crucial role in the cardioprotective activity of this compound derivatives.

A: [] To overcome their poor solubility and extensive metabolism by intestinal cytochrome P450 enzymes, researchers have successfully developed self-microemulsions as a delivery system for this compound and protopanaxadiol. This formulation strategy significantly improves their oral bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not delve into SHE (Safety, Health, and Environment) regulations.

A: [, , , , ] this compound, when ingested, is metabolized extensively by intestinal bacteria. Key metabolic pathways include deglycosylation and dehydrogenation. Major metabolites include ginsenoside Rh1, ginsenoside F1, and this compound itself. Additionally, studies have identified dehydrogenated this compound and metabolites conjugated to aminoethylsulfonic acid.

A: [] Research shows distinct pharmacokinetic behaviors for these ginsenoside types. Protopanaxadiol ginsenosides exhibit much higher exposure levels and slower elimination compared to the faster-eliminated this compound ginsenosides. This suggests that protopanaxadiol ginsenosides may serve as better pharmacokinetic markers.

A: [, , ] Yes, studies demonstrate that this compound exhibits anti-tumor activity through various mechanisms. In a murine melanoma model, it was found to enhance natural killer cell cytotoxicity against tumor cells, leading to inhibited tumor growth and metastasis.

A: [] Yes, both this compound and its derivative, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol, have shown cardioprotective effects in a rat model of myocardial ischemic injury. They achieve this by reducing oxidative stress markers and improving the antioxidant capacity of heart tissues.

A: [] While not directly investigated, research indicates that Bifidobacteria-fermented red ginseng, which enhances the absorption of this compound, shows promise in alleviating anxiety/depression symptoms in mice. This effect is linked to the modulation of gut dysbiosis and neuroinflammation.

ANone: The provided research primarily focuses on the pharmacological activities and metabolism of this compound. Specific information regarding resistance and cross-resistance mechanisms requires further investigation.

ANone: While the research highlights the use of self-microemulsions for enhanced bioavailability, specific studies focusing on targeted drug delivery strategies for this compound are limited and require further investigation.

ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to this compound.

A: [, , , , , , ] Various analytical techniques are employed to characterize and quantify this compound and its metabolites. Common methods include: * High-performance liquid chromatography (HPLC) * Liquid chromatography-mass spectrometry (LC-MS) * Liquid chromatography-tandem mass spectrometry (LC-MS/MS) * Liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC/APCIMS) * Nuclear Magnetic Resonance (NMR) spectroscopy * Thin-layer chromatography (TLC)

ANone: Information regarding the environmental impact and degradation of this compound is not addressed in the provided research.

A: [] Both this compound and protopanaxadiol exhibit poor solubility, which can limit their oral bioavailability and therapeutic efficacy. This emphasizes the need for formulation strategies, such as self-microemulsions, to overcome this limitation.

A: [, ] Specific validation parameters for the analytical methods employed in some studies are mentioned, but a comprehensive discussion on method validation is limited.

ANone: The provided research focuses on scientific findings related to this compound and doesn't delve into specific quality control and assurance measures.

ANone: The provided research focuses on various pharmacological activities of this compound, but doesn't specifically address its immunogenicity. Further studies are needed to determine its potential to trigger immune responses.

ANone: While the research acknowledges the role of intestinal absorption in this compound's pharmacokinetics, specific interactions with drug transporters require further investigation.

ANone: The provided research primarily focuses on this compound's pharmacological activities and metabolism. Specific information on its biocompatibility and biodegradability is not covered.

ANone: The research papers focus on understanding this compound itself, and comparisons with alternative compounds are not discussed.

ANone: Information regarding recycling and waste management related to this compound is not within the scope of the provided research.

ANone: The research papers do not discuss specific research infrastructure or resources.

ANone: While ginseng's long history of medicinal use is acknowledged, a dedicated historical overview of this compound research is not provided in the papers.

A: [] Intestinal microflora play a crucial role in metabolizing ginseng's protopanaxadiol and this compound ginsenosides into active metabolites like compound K, ginsenoside Rh1, and this compound itself. These metabolites often exhibit more potent pharmacological effects compared to the parent ginsenosides, highlighting the importance of understanding gut microbiota activity when studying ginseng's effects.

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